2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Catalog No.
S707106
CAS No.
24653-99-4
M.F
C9H7Br2ClO2
M. Wt
342.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Researchers seeking para-chloro alkynes or styrenes without handling elemental bromine will find this bench-stable dibromide an efficient alternative. - Direct double dehydrobromination with ethanolic KOH avoids in-situ Br2 addition. - Preserves para-chloro handle for downstream cross-couplings. - Crystalline solid ensures easy handling and scale-up.

CAS Number

24653-99-4

Product Name

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

IUPAC Name

2,3-dibromo-3-(4-chlorophenyl)propanoic acid

Molecular Formula

C9H7Br2ClO2

Molecular Weight

342.41 g/mol

InChI

InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14)

InChI Key

VVMCVHQTBODLRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl

Synonyms

α,β-Dibromo-4-chloro-benzenepropanoic Acid; NSC 122941;

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl

The exact mass of the compound 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (CAS 24653-99-4) is a bench-stable halogenated building block utilized as a direct precursor for para-chloro-substituted alkynes, styrenes, and complex heterocyclic scaffolds. By incorporating both a para-chloro aryl handle and a vicinal dibromide moiety, this compound serves as an advanced intermediate that allows chemists to bypass the handling of elemental bromine in early-stage synthesis [1]. Its defined stereochemistry and crystalline solid state make it a strategic starting material for base-promoted double dehydrobromination sequences, offering established reaction kinetics in both laboratory and scale-up environments.

Research & Procurement Fit

Halogenated Building Block Dual bromine and chlorine leaving groups for sequential substitution chemistry
EPX Inhibition Probe Quantifiable EPX inhibition supports assay development and SAR studies
Multi-Supplier Availability Research-grade purity profiles from multiple vendors ensure supply continuity

Procurement substitution with either the unbrominated precursor (4-chlorocinnamic acid) or the unsubstituted analog (2,3-dibromo-3-phenylpropanoic acid) introduces specific workflow and functional limitations. Starting from 4-chlorocinnamic acid requires in-house bromination, which necessitates the handling of corrosive elemental bromine or expensive brominating agents, typically resulting in a 10–15% yield loss during intermediate isolation [1]. Conversely, substituting with unsubstituted 2,3-dibromo-3-phenylpropanoic acid sacrifices the para-chloro handle, removing the primary site for downstream orthogonal functionalization (such as Buchwald-Hartwig or Suzuki couplings) at the aryl position after the alkyne or alkene has been formed.

Substitution Risk

Non-chlorinated phenyl analog lacks the chlorine leaving group and altered electronic properties; reactivity profile may differ.
p-Chlorocinnamic acid lacks the vicinal dibromide substitution sites; synthetic routes for α,β-unsaturated acids may not transfer.
Structural analogs without EPX inhibition data may not support eosinophil peroxidase assay workflows.

Elimination of Elemental Halogen Handling and Yield Optimization

Procuring pre-synthesized 2,3-dibromo-3-(4-chlorophenyl)propanoic acid directly eliminates the need for in situ bromination of 4-chlorocinnamic acid. In standard scale-up workflows, in-house bromination using Br2 in chlorinated solvents typically caps isolated yields at 85–88% due to the need for recrystallization to remove over-brominated or unreacted byproducts. By starting with the pre-formed dibromide, manufacturers achieve a 100% stoichiometric carry-through into the subsequent elimination step, removing the safety overhead of handling liquid bromine and reducing overall process time by an entire synthetic step [1].

Evidence DimensionPre-elimination isolated intermediate yield and process safety
Target Compound DataPre-synthesized dibromide (100% immediate availability, zero Br2 handling)
Comparator Or Baseline4-chlorocinnamic acid + Br2 (85-88% isolated yield, high hazard)
Quantified Difference+12-15% effective material throughput and elimination of toxic halogen gas risks
ConditionsStandard laboratory or pilot-plant bromination vs. direct procurement

Bypassing in-house bromination reduces toxic chemical exposure, shortens synthetic routes, and prevents material loss during intermediate purification.

EPX Inhibition
Reported
360 nM
Optimized inhibitors: 8–32 nM
Establishes baseline EPX activity for SAR; analogs show no reported inhibition
Moderate potency relative to optimized leads; confirm in secondary assays

Accelerated Dehydrobromination Kinetics via Electronic Activation

When synthesizing arylalkynes, the electronic nature of the aryl ring influences the efficiency of the E2 elimination. Compared to the unsubstituted 2,3-dibromo-3-phenylpropanoic acid, the electron-withdrawing para-chloro group in 2,3-dibromo-3-(4-chlorophenyl)propanoic acid increases the acidity of the benzylic proton. This inductive effect accelerates the first equivalent of HBr elimination. Consequently, double dehydrobromination using ethanolic KOH achieves >85% yield of 4-chlorophenylpropiolic acid under shorter reflux times, whereas the unsubstituted analog requires prolonged heating to push the second elimination to completion, increasing the risk of decarboxylative degradation [1].

Evidence DimensionBase-promoted double dehydrobromination efficiency
Target Compound Data2,3-dibromo-3-(4-chlorophenyl)propanoic acid (>85% alkyne yield, accelerated kinetics)
Comparator Or Baseline2,3-dibromo-3-phenylpropanoic acid (~75-80% yield, prolonged heating required)
Quantified DifferenceHigher target alkyne yield with reduced risk of thermal degradation
ConditionsEthanolic KOH, reflux conditions for alkyne synthesis

Faster, cleaner elimination profiles reduce energy costs and improve isolated yields of valuable para-chloro-substituted alkyne intermediates.

Physicochemical Profile
Head-to-head
MW 342.41 LogP 3.62 3 Halogen sites
Non-chlorinated analog: MW 307.97, 2 sites
Higher mass, lipophilicity, and extra Cl site broaden synthetic reactivity options
LogP estimated; confirm experimentally for partitioning studies

Orthogonal Reactivity for Downstream Cross-Coupling

A structural differentiator for 2,3-dibromo-3-(4-chlorophenyl)propanoic acid is the preservation of the para-chloro substituent, which serves as a latent electrophile. Once the propanoic acid moiety is converted into an alkyne, vinyl halide, or selenide [1], the C-Cl bond remains intact under standard basic or mild nucleophilic conditions. This allows for subsequent orthogonal palladium-catalyzed cross-coupling at the aryl ring. Unsubstituted dibromo-phenylpropanoic acids lack this secondary functionalization handle, preventing their use in generating extended, multi-ring pharmaceutical scaffolds.

Evidence DimensionAvailability of orthogonal cross-coupling sites post-elimination
Target Compound Data2,3-dibromo-3-(4-chlorophenyl)propanoic acid (Contains reactive C-Cl handle)
Comparator Or Baseline2,3-dibromo-3-phenylpropanoic acid (Lacks aryl reactive handle)
Quantified DifferenceEnables multi-step divergent synthesis via Pd-catalysis
ConditionsPost-elimination downstream functionalization

Procuring the para-chloro derivative allows chemists to build complex, extended molecular architectures that are impossible to access with the unsubstituted baseline.

Commercial Purity
Data to verify
95–97%
Analog purity: 99% (reported)
Acceptable purity range for synthetic and biochemical applications
Multi-vendor supply; verify COA for lot-specific purity

Synthesis of 4-Chlorophenylpropiolic Acid

Procuring this dibromide allows for immediate double dehydrobromination using ethanolic KOH, providing rapid access to the alkyne without the hazards of handling elemental bromine[1].

Precursor for Halogenated Styrenes and Vinyl Bromides

Under controlled basic conditions or specific monodecarboxylation protocols, this compound is a direct starting material for generating (Z)- or (E)-1-bromo-2-(4-chlorophenyl)ethene, which are valuable cross-coupling partners [1].

Advanced Selenodecarboxylation Workflows

Derivatives of this compound undergo efficient selenodecarboxylation to yield alkynyl selenides, where the para-chloro group remains available for further structural elaboration [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogen-selective substitution
Three distinct halogen leaving groups
Sequential nucleophilic substitution pathway validation
α,β-Unsaturated acid synthesis
Vicinal dibromide elimination reactivity
Alkene formation selectivity and yield review
EPX biochemical probe research
Reported EPX inhibition activity context
Assay benchmarking and SAR development
Analytical reference standard
Distinct Br/Cl isotopic mass pattern
Chromatographic retention and MS quantification accuracy

XLogP3

3.5

Other CAS

24653-99-4

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